molecular formula C20H16N4O4 B11193050 3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11193050
M. Wt: 376.4 g/mol
InChI Key: RSFOPPGVSNYGGV-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,5-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE is a complex organic compound that features multiple functional groups, including benzodioxole, oxadiazole, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,5-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,5-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,5-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE exerts its effects depends on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOLE: A simpler analog lacking the dimethylphenyl group.

    5-(3,5-DIMETHYLPHENYL)-1,3,4-OXADIAZOLE: A related compound without the benzodioxole moiety.

Uniqueness

The uniqueness of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,5-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H16N4O4/c1-11-5-12(2)7-14(6-11)20-23-22-18(27-20)9-17-21-19(24-28-17)13-3-4-15-16(8-13)26-10-25-15/h3-8H,9-10H2,1-2H3

InChI Key

RSFOPPGVSNYGGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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